molecular formula C11H21NO8 B12645559 N-D-Gluconoyl-L-valine CAS No. 94071-06-4

N-D-Gluconoyl-L-valine

Cat. No.: B12645559
CAS No.: 94071-06-4
M. Wt: 295.29 g/mol
InChI Key: ARPJJMSZXXSGRQ-QKCLAQEOSA-N
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Description

N-D-Gluconoyl-L-valine: is a compound formed by the conjugation of gluconic acid and L-valine. This compound is of interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The gluconoyl group is derived from gluconic acid, a naturally occurring substance, while L-valine is one of the essential amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-D-Gluconoyl-L-valine typically involves the reaction of gluconic acid or its derivatives with L-valine. One common method is the esterification of gluconic acid with L-valine under acidic conditions. This reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, and typically requires heating to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve microbial fermentation processes. Microorganisms such as Escherichia coli can be genetically engineered to produce gluconic acid and L-valine, which can then be chemically conjugated to form this compound. This method is advantageous due to its potential for large-scale production and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-D-Gluconoyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The gluconoyl group can be oxidized to form gluconic acid derivatives.

    Reduction: Reduction reactions can convert the gluconoyl group back to gluconic acid.

    Substitution: The amino group in L-valine can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of gluconic acid.

    Reduction: Reduced forms of gluconic acid.

    Substitution: Various substituted derivatives of L-valine.

Scientific Research Applications

N-D-Gluconoyl-L-valine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study protein modifications and interactions.

    Industry: It can be used in the production of biodegradable materials and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of N-D-Gluconoyl-L-valine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, leading to modifications that affect their function. The gluconoyl group can participate in redox reactions, while the L-valine moiety can interact with amino acid receptors and transporters.

Comparison with Similar Compounds

Similar Compounds

    N-D-Gluconoyl-L-lysine: Similar in structure but contains lysine instead of valine.

    N-D-Gluconoyl-L-alanine: Contains alanine instead of valine.

    N-D-Gluconoyl-L-leucine: Contains leucine instead of valine.

Uniqueness

N-D-Gluconoyl-L-valine is unique due to the specific properties imparted by the valine moiety. Valine is a branched-chain amino acid, which can influence the compound’s solubility, stability, and interaction with biological molecules. This makes this compound particularly useful in applications where these properties are advantageous.

Properties

CAS No.

94071-06-4

Molecular Formula

C11H21NO8

Molecular Weight

295.29 g/mol

IUPAC Name

(2S)-3-methyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]butanoic acid

InChI

InChI=1S/C11H21NO8/c1-4(2)6(11(19)20)12-10(18)9(17)8(16)7(15)5(14)3-13/h4-9,13-17H,3H2,1-2H3,(H,12,18)(H,19,20)/t5-,6+,7-,8+,9-/m1/s1

InChI Key

ARPJJMSZXXSGRQ-QKCLAQEOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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